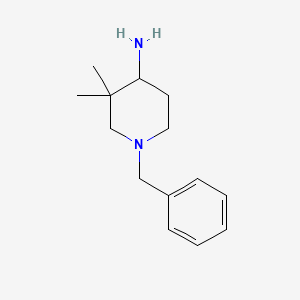

1-Benzyl-3,3-dimethylpiperidin-4-amine

Description

BenchChem offers high-quality 1-Benzyl-3,3-dimethylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3,3-dimethylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,3-dimethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-14(2)11-16(9-8-13(14)15)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWUAMLORPBSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1N)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Benzyl-3,3-dimethylpiperidin-4-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-Benzyl-3,3-dimethylpiperidin-4-amine, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Piperidine scaffolds are prevalent in numerous pharmaceuticals due to their favorable physicochemical properties and ability to interact with biological targets.[1] This document outlines the structural characteristics, predicted physicochemical properties, and a detailed, plausible synthetic pathway for 1-Benzyl-3,3-dimethylpiperidin-4-amine. The synthesis leverages fundamental organic chemistry principles, including the formation of the core piperidinone structure followed by reductive amination. Each synthetic step is accompanied by a detailed protocol and mechanistic insights to provide a self-validating and reproducible workflow. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel piperidine-based compounds.

Introduction and Core Concepts

The piperidine ring is a fundamental heterocyclic motif in a vast array of natural products and synthetic pharmaceuticals. Its saturated, six-membered ring structure containing one nitrogen atom provides a versatile scaffold that can be readily functionalized to modulate biological activity and pharmacokinetic properties. The specific compound of interest, 1-Benzyl-3,3-dimethylpiperidin-4-amine, features a benzyl group on the nitrogen, gem-dimethyl substitution at the 3-position, and a primary amine at the 4-position. The benzyl group can serve as a protecting group or as a pharmacophoric element interacting with biological targets. The gem-dimethyl group introduces conformational rigidity and can influence binding affinity and metabolic stability.

It is important to note that a specific CAS number for 1-Benzyl-3,3-dimethylpiperidin-4-amine is not readily found in major chemical databases as of the writing of this guide. This suggests that the compound may be a novel or less-common derivative. The CAS numbers for several related isomers are available, such as (3R,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine (CAS 1431697-80-1)[2], (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine (CAS 1354621-59-2)[3], and (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS 1062580-52-2).[4][5][6] This guide, therefore, focuses on a robust and logical synthetic approach to obtain the target molecule.

The proposed synthesis is centered around the construction of a key intermediate, 1-Benzyl-3,3-dimethylpiperidin-4-one , followed by its conversion to the target amine via reductive amination. This strategy is a well-established method for the synthesis of 4-aminopiperidine derivatives.

Physicochemical Properties

The predicted physicochemical properties of 1-Benzyl-3,3-dimethylpiperidin-4-amine are summarized in the table below. These values are calculated based on its chemical structure and are valuable for predicting its behavior in biological systems and for developing analytical methods.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₂₂N₂ | |

| Molecular Weight | 218.34 g/mol | |

| LogP | ~2.5 - 3.0 | Indicates moderate lipophilicity. |

| pKa (most basic) | ~9.5 - 10.0 | Refers to the piperidine nitrogen. |

| Topological Polar Surface Area (TPSA) | ~27.7 Ų | |

| Hydrogen Bond Donors | 1 | From the primary amine. |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms. |

| Rotatable Bonds | 3 |

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-amine can be achieved through a two-step process starting from a suitable acyclic precursor. The overall workflow is depicted in the diagram below.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1354621-59-2 [sigmaaldrich.com]

- 4. 1062580-52-2|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 6. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3,3-dimethylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-3,3-dimethylpiperidin-4-amine (CAS No: 473838-36-7), a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The document details the compound's chemical identity, predicted lipophilicity, and outlines standardized experimental protocols for the determination of key physicochemical parameters such as solubility, dissociation constant (pKa), and partition coefficient (logP). Furthermore, this guide discusses expected spectral characteristics and provides essential safety and handling information. This resource is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective evaluation and application of this compound in a laboratory setting.

Chemical Identity and Structure

1-Benzyl-3,3-dimethylpiperidin-4-amine is a heterocyclic compound featuring a piperidine core, a basic nitrogen-containing six-membered ring. This core is substituted with a benzyl group at the nitrogen atom (position 1), two methyl groups at position 3, and an amine group at position 4.

Molecular Structure:

Caption: 2D structure of 1-Benzyl-3,3-dimethylpiperidin-4-amine.

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-benzyl-3,3-dimethylpiperidin-4-amine |

| CAS Number | 473838-36-7 |

| Molecular Formula | C₁₄H₂₂N₂ |

| Molecular Weight | 218.34 g/mol |

| Canonical SMILES | CC1(CCN(CC1N)CC2=CC=CC=C2)C |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Predicted XLogP3 | 2.2 | [1] |

| Purity | >95% | [1] |

| Appearance | Solid (predicted) |

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design as it affects a molecule's ability to cross biological membranes.[2] The predicted XLogP3 value of 2.2 for 1-Benzyl-3,3-dimethylpiperidin-4-amine suggests a moderate level of lipophilicity.[1] This value indicates that the compound is likely to have good absorption and distribution characteristics.[3]

Experimental Protocols for Physicochemical Characterization

To provide a comprehensive understanding of 1-Benzyl-3,3-dimethylpiperidin-4-amine, the following experimental protocols are recommended for the determination of its key physicochemical properties.

Determination of Solubility

The solubility of a compound in various solvents is a fundamental property that impacts its formulation and delivery.

Workflow for Solubility Determination:

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol:

-

Preparation: Accurately weigh a small amount of 1-Benzyl-3,3-dimethylpiperidin-4-amine (e.g., 1-5 mg) into a clear glass vial.

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., water, ethanol, DMSO, DMF) in small increments.

-

Agitation: After each addition, vigorously vortex or agitate the vial for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

Equilibration: If dissolution is not immediate, the sample should be agitated at a constant temperature for a longer period (e.g., 24 hours) to ensure equilibrium is reached.

-

Quantification: For quantitative solubility, the saturated solution should be filtered, and the concentration of the compound in the filtrate determined by a suitable analytical method such as HPLC-UV.

Determination of the Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding. For an amine, the pKa refers to the equilibrium constant of its conjugate acid.

Potentiometric Titration Protocol:

-

Solution Preparation: Prepare a standard solution of 1-Benzyl-3,3-dimethylpiperidin-4-amine of known concentration in deionized water or a co-solvent system if aqueous solubility is low.[4]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.[5]

Determination of the Partition Coefficient (logP)

The shake-flask method is the gold standard for the experimental determination of the octanol-water partition coefficient (logP).[6]

Shake-Flask Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Compound Addition: Dissolve a known amount of 1-Benzyl-3,3-dimethylpiperidin-4-amine in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for the partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[3]

Predicted Spectral Properties

While experimental spectra are not yet available, the following are the expected key features based on the structure of 1-Benzyl-3,3-dimethylpiperidin-4-amine.

¹H NMR Spectroscopy

-

Aromatic Protons: Signals corresponding to the protons of the benzyl group are expected in the aromatic region (δ 7.0-7.5 ppm).

-

Benzyl CH₂: A singlet for the two protons of the benzylic methylene group.

-

Piperidine Ring Protons: A series of multiplets for the protons on the piperidine ring.

-

Methyl Protons: Two singlets for the two non-equivalent methyl groups at position 3.

-

Amine Protons: A broad singlet for the two protons of the primary amine group, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals for the carbons of the phenyl ring.

-

Piperidine Ring Carbons: Signals for the carbons of the piperidine ring.

-

Methyl Carbons: Signals for the two methyl carbons.

-

Benzylic Carbon: A signal for the benzylic methylene carbon.

Infrared (IR) Spectroscopy

-

N-H Stretch: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations.[7]

-

C-H Stretch: Bands corresponding to aromatic and aliphatic C-H stretching.

-

N-H Bend: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.[7]

-

C-N Stretch: Aliphatic C-N stretching vibrations are typically observed in the 1250-1020 cm⁻¹ region.[7]

Mass Spectrometry

In mass spectrometry, the fragmentation of 1-Benzyl-3,3-dimethylpiperidin-4-amine is expected to be influenced by the presence of the benzyl group and the piperidine ring. A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (m/z 91).[8] Fragmentation of the piperidine ring is also anticipated.

Safety, Handling, and Storage

As a substituted piperidine derivative, 1-Benzyl-3,3-dimethylpiperidin-4-amine should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10] Long-term storage at 2 to 8 °C is recommended.[1]

-

Toxicology: While specific toxicological data for this compound is not available, related benzylpiperidine and piperidine derivatives can be harmful if swallowed, in contact with skin, or inhaled.[11] They may cause skin and eye irritation.[11]

Conclusion

1-Benzyl-3,3-dimethylpiperidin-4-amine is a compound with physicochemical properties that suggest its potential as a scaffold in drug discovery. Its moderate lipophilicity indicates a favorable ADME profile. This guide provides a foundational understanding of its properties and outlines the necessary experimental procedures for its comprehensive characterization. Further experimental validation of the predicted properties and a thorough toxicological evaluation are essential for its future development and application.

References

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

PubChem. 1-benzyl-N,4-dimethylpiperidin-3-amine. Available from: [Link]

-

University of Calgary. IR: amines. Available from: [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

-

MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Available from: [Link]

-

Semantic Scholar. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Available from: [Link]

-

BTC. What are the storage stability of Piperidine Series compounds over time? - Blog. Available from: [Link]

-

ResearchGate. (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Available from: [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

-

Jay C. McLaughlin. Experiment 27 - Amines and Amides. Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

The Analysisof an Amine Mixture: An Introductory Analysis Experiment. Available from: [Link]

-

Gassnova. Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Available from: [Link]

-

The Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Available from: [Link]

- Google Patents. 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.

-

DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]

-

ResearchGate. Experimental pKa values, atomic partial charges calculated by MNDO-PM6... | Download Table. Available from: [Link]

-

PubChem. 1-Benzyl-4-piperidylamine. Available from: [Link]

-

PMC - NIH. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Available from: [Link]

-

SpectraBase. 4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

PMC - PubMed Central. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]

- Benchchem. Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin. Available from: https://www.benchchem.com/application-notes/unraveling-the-molecular-blueprint-a-technical-guide-to-the-mass-spectrometry-fragmentation-of-4-chlorophenyl-4-8-nitroquinolin-5-yl-piperazin-1-yl-methanone

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. chemos.de [chemos.de]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationships of 1-Benzyl-3,3-dimethylpiperidin-4-amine Structural Analogs

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-3,3-dimethylpiperidin-4-amine core represents a fascinating and synthetically accessible scaffold with significant potential in modern drug discovery. The piperidine moiety is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds targeting the central nervous system (CNS) and infectious diseases.[1][2] The strategic introduction of a gem-dimethyl group at the C-3 position introduces a conformational rigidity that can profoundly influence ligand-receptor interactions, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogs based on this core, with a particular focus on their potential as antifungal agents and opioid receptor modulators.

The Strategic Importance of the 1-Benzyl-3,3-dimethylpiperidin-4-amine Scaffold

The design of this scaffold incorporates several key features that make it an attractive starting point for library synthesis and lead optimization:

-

The Piperidine Core: This saturated heterocycle provides a three-dimensional framework that can be readily functionalized to explore chemical space. Its basic nitrogen atom is a key pharmacophoric element, capable of forming ionic interactions with biological targets.

-

The N-Benzyl Group: This lipophilic group can engage in hydrophobic and π-stacking interactions within receptor binding pockets. Furthermore, the benzyl group can be easily substituted, offering a convenient handle for modulating electronic and steric properties.[3]

-

The C-4 Amine: This functional group serves as a primary point for diversification. A wide variety of substituents can be introduced through well-established synthetic methodologies, allowing for the fine-tuning of biological activity.

-

The Gem-Dimethyl Group at C-3: This structural motif is of particular interest. It restricts the conformational flexibility of the piperidine ring, which can lead to an increase in binding affinity by reducing the entropic penalty of receptor binding. Additionally, the gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at the adjacent positions and potentially improving the pharmacokinetic profile of the molecule.

Synthetic Pathways: From Precursor to Diverse Analogs

The synthesis of 1-benzyl-3,3-dimethylpiperidin-4-amine analogs is primarily achieved through a convergent strategy, with the key step being the reductive amination of the corresponding 4-piperidone precursor.

Diagram of the General Synthetic Workflow

Caption: General workflow for the synthesis of target analogs.

Synthesis of the Key Precursor: 1-Benzyl-3,3-dimethyl-4-piperidone

The synthesis of the pivotal 1-benzyl-3,3-dimethyl-4-piperidone intermediate (CAS 173186-91-9) can be accomplished via the methylation of 1-benzyl-4-piperidone.[4] This reaction typically involves the use of a strong base to generate an enolate, followed by quenching with a methylating agent.

Experimental Protocol: Synthesis of 1-Benzyl-3,3-dimethyl-4-piperidone

-

Enolate Formation: To a suspension of sodium hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of 1-benzyl-4-piperidone (1.0 equivalent) in THF is added dropwise. The mixture is stirred at this temperature for 30 minutes to facilitate the formation of the enolate.

-

Methylation: Methyl iodide (2.5 equivalents) is added to the reaction mixture.

-

Reaction: The reaction is heated to 60 °C and stirred overnight.

-

Work-up: After cooling to room temperature, the reaction is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then taken up in water and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to yield 1-benzyl-3,3-dimethyl-4-piperidone.

Core Reaction: Reductive Amination

Reductive amination is a robust and versatile one-pot reaction for the synthesis of the target 4-amino analogs.[5] The reaction proceeds via the in-situ formation of an iminium ion from the ketone and a primary or secondary amine, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this transformation due to its selectivity and tolerance of a wide range of functional groups.[6]

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: To a solution of 1-benzyl-3,3-dimethyl-4-piperidone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), the desired primary or secondary amine (1.1-1.5 equivalents) is added.

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. The addition of a catalytic amount of acetic acid can facilitate this step.

-

Reduction: Sodium triacetoxyborohydride (1.5-2.0 equivalents) is added portion-wise to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 1-benzyl-3,3-dimethylpiperidin-4-amine analog.

Structure-Activity Relationships (SAR)

The biological activity of 1-benzyl-3,3-dimethylpiperidin-4-amine analogs is highly dependent on the nature of the substituents at the 4-amino position and on the N-benzyl group. The following sections explore the SAR of this scaffold in the context of antifungal and opioid receptor activity, drawing on data from closely related compound series.

Antifungal Activity: Targeting Ergosterol Biosynthesis

A significant body of research points to 4-aminopiperidine derivatives as potent antifungal agents.[6] The mechanism of action is believed to involve the inhibition of enzymes in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase.[6] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to fungal cell death.[7]

Key SAR Observations for Antifungal Activity: [6]

-

Substituent on the 4-Amino Group (R¹): The nature of the substituent on the 4-amino nitrogen is a critical determinant of antifungal potency.

-

Lipophilicity is Key: A long, lipophilic alkyl chain is generally required for potent activity. Analogs with an n-dodecyl (C12) chain have shown outstanding antifungal activity.

-

Chain Length and Branching: Shorter alkyl chains, as well as branched or cyclic alkyl groups, are detrimental to activity.

-

-

Substituent on the Piperidine Nitrogen (N-benzyl):

-

Arylalkyl Groups are Favorable: Both N-benzyl and N-phenethyl groups on the piperidine nitrogen can lead to high antifungal activity when paired with a suitable lipophilic substituent at the 4-amino position.

-

-

The Role of the 3,3-Dimethyl Group: While direct SAR data for the 3,3-dimethyl substitution in this antifungal context is limited, the conformational restriction imposed by the gem-dimethyl group can be hypothesized to enhance binding to the target enzymes by pre-organizing the molecule into a more favorable conformation for binding.

Table 1: Antifungal Activity of Selected 4-Aminopiperidine Analogs

| Compound ID | N-Substituent on Piperidine | R¹ Substituent on 4-Amino | MIC against C. albicans (µg/mL) |

| A | Benzyl | n-Dodecyl | 1-4[6] |

| B | Phenethyl | n-Dodecyl | 1-4[6] |

| C | Benzyl | 4-tert-Butylbenzyl | >16[6] |

| D | Benzyl | n-Hexyl | >16[6] |

Note: Data is for analogs without the 3,3-dimethyl substitution but highlights key SAR principles.

Opioid Receptor Modulation

The piperidine scaffold is a core component of many opioid receptor ligands.[8] The orientation of the N-substituent and other groups on the piperidine ring is crucial for affinity and selectivity for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Influence of Methyl Substitution on Opioid Receptor Affinity:

This suggests that the gem-dimethyl group at the 3-position of the 1-benzyl-3,3-dimethylpiperidin-4-amine scaffold will likely have a significant impact on opioid receptor binding. It may either enhance affinity by locking the molecule into an active conformation or reduce affinity by introducing steric hindrance that prevents optimal binding. This highlights the importance of empirical testing for this class of compounds.

Diagram of a Putative Binding Mode at an Opioid Receptor

Caption: Hypothetical interactions of a protonated piperidine analog in an opioid receptor binding pocket.

Characterization and Analysis

The structural elucidation and purity assessment of synthesized analogs are critical for reliable biological evaluation. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds. Characteristic signals for the benzyl group, the piperidine ring protons, the gem-dimethyl groups, and the substituents on the 4-amino group provide definitive structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretch of secondary amines and the C=O stretch of amide derivatives.

-

Chromatography: Thin-layer chromatography (TLC) is used for reaction monitoring, while column chromatography is the primary method for purification. High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compounds.

Future Directions and Conclusion

The 1-benzyl-3,3-dimethylpiperidin-4-amine scaffold presents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core allows for the rapid generation of diverse chemical libraries.

Future research in this area should focus on:

-

Systematic SAR Studies: A thorough investigation of a wide range of substituents at the 4-amino position is warranted to fully explore the potential of this scaffold as both antifungal and CNS-active agents.

-

Elucidation of the Role of the Gem-Dimethyl Group: Comparative studies with analogs lacking the 3,3-dimethyl substitution, or with mono-methylated analogs, would provide a clearer understanding of the conformational and metabolic benefits of this structural feature.

-

Mechanism of Action Studies: Detailed biochemical and biophysical assays are needed to elucidate the precise molecular targets and binding interactions of the most potent analogs.

-

In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

Heilmann, J., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(18), 4298. [Link]

-

Macmillan Group, Princeton University. Supplementary Information. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/nature19056-s.pdf]([Link] Macmillan/files/publications/nature19056-s.pdf)

-

Zaveri, N. T., et al. (2018). Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Chemical Neuroscience, 9(6), 1393–1405. [Link]

-

Gil, L. F., et al. (2013). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]

-

Li, J., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]

-

LookChem. (n.d.). Cas 173186-91-9, 1-BENZYL-3,3-DIMETHYL-PIPERIDIN-4-ONE. [Link]

-

Orwa, J. A., et al. (2008). Antifungal Compounds from Piper Species. Planta Medica, 74(11), 1309–1317. [Link]

-

SpectraBase. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

-

Burford, N. T., et al. (2024). Structure–Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. ACS Chemical Neuroscience. [Link]

-

Li, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299. [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

Kiec-Kononowicz, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6524. [Link]

-

Chandrasekera, N. S., et al. (2015). The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. Journal of Negative Results in BioMedicine, 14, 4. [Link]

-

Wieder, A. M., & Patterson, T. F. (2022). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi, 8(7), 729. [Link]

-

ResearchGate. (n.d.). Methods for the N-alkylation of amines. [Link]

-

SpectraBase. (n.d.). (3S,4S)-1-Benzyl-3,4-dimethylpiperidine - Optional[13C NMR]. [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. [Link]

-

Tharmaraj, V., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5121. [Link]

-

Loughborough University. (2018). Structure–activity relationships of opioid ligands. Figshare. [Link]

-

Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1087–1098. [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 594–604. [Link]

-

Hernandez-Perez, C. F., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 29(14), 3336. [Link]

-

Khan, I., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 27(19), 6614. [Link]

-

Gauthier, A. C., et al. (2023). Antifungal Drugs for the Treatment of Invasive Fungal Infections—A Limited Therapeutic Toolbox Facing Growing Resistances. International Journal of Molecular Sciences, 24(13), 10565. [Link]

-

ResearchGate. (n.d.). Structure−Activity Relationship Study of CYM51010, an Agonist for the µ–δ Opioid Receptor Heterodimer. [Link]

-

Sławiński, J., et al. (2018). Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity. Molecules, 23(11), 2825. [Link]

-

Obeng, S., et al. (2020). Structure–Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. Journal of Medicinal Chemistry, 63(7), 3530–3548. [Link]

-

MDPI. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]

-

ResearchGate. (n.d.). Scheme 1. 4-Benzyl-4-aminopiperidine 3 and N-protected, unsubstituted... [Link]

-

McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Piperidines as Privileged Scaffolds in Drug Discovery

Focus: A Case Study on the Synthesis and Application of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Abstract

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides an in-depth technical overview of this structural class, focusing on the highly valuable building block, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine . While the related compound 1-benzyl-3,3-dimethylpiperidin-4-amine is a valid synthetic target, the scientific literature and industrial applications are overwhelmingly centered on its isomer due to its critical role as a key intermediate in the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor.[3] This document will elucidate the synthesis, stereochemical considerations, analytical validation, and ultimate application of this building block, offering field-proven insights for researchers and drug development professionals.

Introduction to the 1-Benzylpiperidine Scaffold

The 1-benzylpiperidine framework offers a unique combination of structural rigidity and synthetic versatility. The piperidine ring provides a three-dimensional sp³-rich architecture, which is increasingly sought after in drug design to improve properties such as solubility and metabolic stability while exploring novel chemical space.[4] The benzyl group serves a dual purpose:

-

Lipophilicity: It enhances the molecule's ability to cross cellular membranes, a crucial factor for CNS-targeting agents and other therapeutics requiring bioavailability.[1]

-

Protecting Group: It provides robust protection for the piperidine nitrogen, remaining stable through various reaction conditions before being readily cleaved, typically via catalytic hydrogenation, at a strategic point in a synthetic sequence.

This guide will use (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine as a practical exemplar to explore the utility of this scaffold.

Physicochemical Properties & Structural Analysis

The precise stereochemistry and physical properties of the building block are critical for its successful application. The dihydrochloride salt is often used to improve handling and stability.[5]

| Property | Value | Source |

| IUPAC Name | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | [5] |

| Molecular Formula | C₁₄H₂₂N₂ | [6] |

| Molecular Weight | 218.34 g/mol | [6] |

| CAS Number | 1062580-52-2 (dihydrochloride salt) | [3] |

| Stereochemistry | (3R, 4R) configuration is crucial for bioactivity in its final application. | [3] |

| Appearance | Typically a solid. |

Structural Features of Note:

-

Chiral Centers: The carbons at positions 3 and 4 (C3 and C4) are chiral centers. The specific (3R,4R) configuration is essential for its use as an intermediate for Tofacitinib, as this stereochemistry is retained in the final active pharmaceutical ingredient (API).[3][7]

-

N-Benzyl Group: As discussed, this is a key protecting group that directs reactivity away from the piperidine nitrogen until its intended removal.

-

Secondary Amine (C3): The methylamino group at C3 is the primary point of reactivity for subsequent coupling reactions after the piperidine core is synthesized.

Synthesis and Stereochemical Control

The construction of the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine core is a critical process where stereochemical integrity must be established and maintained. A common and scalable method involves the reductive amination of a ketone precursor.

Synthetic Workflow: Reductive Amination

The causality behind this choice of workflow is its efficiency. Reductive amination is a robust and well-understood transformation that forms a C-N bond and sets the stereochemistry in a single conceptual operation, often with high diastereoselectivity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 4. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 5. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

potential applications of substituted piperidines in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of natural products, and more importantly, in a significant portion of FDA-approved drugs, underscores its status as a "privileged scaffold."[1][2][3] The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined three-dimensional space, allows for precise interactions with a multitude of biological targets. This guide provides a comprehensive exploration of the potential applications of substituted piperidines, delving into their synthesis, therapeutic actions, and the intricate relationship between their structure and activity.

The Strategic Advantage of the Piperidine Moiety in Drug Design

The utility of the piperidine scaffold is not coincidental; it is rooted in a combination of favorable physicochemical and structural properties. The saturated nature of the ring allows for sp³-rich structures, which can lead to improved metabolic stability and reduced off-target toxicity compared to their flat, aromatic counterparts.[1] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions within biological binding pockets. Furthermore, the chair and boat conformations of the piperidine ring allow for the precise spatial orientation of substituents, a key factor in optimizing drug-receptor interactions and enhancing potency and selectivity.[4]

Synthetic Strategies: Building the Piperidine Core

The construction of substituted piperidines is a well-trodden path in organic synthesis, with a variety of methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[5] This method, however, can be challenging due to the aromaticity of the pyridine ring and the potential for the nitrogen atom to poison the catalyst.[5]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine with PtO₂ [6]

Materials:

-

Substituted pyridine (1.0 g)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)

-

Glacial acetic acid (5 mL)

-

High-pressure hydrogenation reactor

-

Hydrogen gas (high purity)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

A solution of the substituted pyridine in glacial acetic acid is treated with a catalytic amount of PtO₂ in a high-pressure reactor.

-

The reactor is pressurized with hydrogen gas (50-70 bar).

-

The reaction mixture is stirred at room temperature for 6-10 hours.

-

Upon completion, the reaction is quenched with a saturated NaHCO₃ solution.

-

The product is extracted with ethyl acetate.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered through Celite®, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the substituted piperidine.

Multi-component Reactions for Functionalized Piperidines

One-pot multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of complex, functionalized piperidines from simple starting materials.[7]

Experimental Protocol: Four-Component Synthesis of Piperid-4-ones [7]

Materials:

-

Tosyl imine (1.0 equiv)

-

Methanol (MeOH)

-

Titanium tetrachloride (TiCl₄)

-

Diketene (1.2 equiv)

-

Aldehyde (1.0 equiv)

-

Potassium carbonate (K₂CO₃) for epimerization

Procedure:

-

To a solution of a tosyl imine in methanol, titanium tetrachloride is added at a controlled temperature.

-

Diketene is then added to the reaction mixture.

-

After consumption of the starting materials (monitored by TLC), an aldehyde is introduced.

-

The reaction is stirred until completion. The resulting mixture of diastereomers can be converted to a single cis-diastereomer by epimerization with potassium carbonate.

-

The crude product is purified by flash column chromatography.

Workflow for the four-component one-pot synthesis of piperid-4-ones.

Synthesis of Spiro-piperidines

Spiro-piperidines, where the piperidine ring is fused to another ring system at a single carbon atom, have gained popularity in drug discovery due to their increased three-dimensionality.[8]

Experimental Protocol: Synthesis of bis-Spiro Piperidines [9]

Materials:

-

Aromatic amine (1 mmol)

-

Dimedone (2 mmol)

-

Formaldehyde (3 mmol, 37-41% aqueous solution)

-

Dichloromethane (10 ml)

-

nano-γ-Al₂O₃/Sb(V) catalyst (30 mg)

-

Ethanol for recrystallization

Procedure:

-

A mixture of the aromatic amine, dimedone, formaldehyde, and the nano-catalyst in dichloromethane is subjected to ultrasonic irradiation at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solid product is filtered and recrystallized from ethanol to afford the pure bis-spiro piperidine.

Therapeutic Applications of Substituted Piperidines

The versatility of the piperidine scaffold is reflected in the broad range of therapeutic areas where its derivatives have shown significant efficacy.

Central Nervous System (CNS) Disorders

Piperidine-containing compounds are prominent in the treatment of various CNS disorders, including psychosis, pain, and neurodegenerative diseases.[1][10]

Antipsychotics: Many typical and atypical antipsychotic drugs feature a piperidine moiety.[4][11] These compounds often act as antagonists at dopamine D₂ and serotonin 5-HT₂A receptors.[4][12] Risperidone is a prime example of a successful antipsychotic drug built around a piperidine core.

Analgesics: The piperidine ring is a key structural element in many potent opioid analgesics, including fentanyl and its analogs.[13][14][15] These compounds exert their effects by acting as agonists at μ-opioid receptors.[14]

| Drug | Primary Therapeutic Use | Mechanism of Action |

| Risperidone | Schizophrenia, Bipolar Disorder | Antagonist at dopamine D₂ and serotonin 5-HT₂A receptors.[4][16] |

| Haloperidol | Schizophrenia, Tourette's Syndrome | Potent dopamine D₂ receptor antagonist. |

| Fentanyl | Severe Pain | Potent μ-opioid receptor agonist.[13] |

| Donepezil | Alzheimer's Disease | Reversible inhibitor of acetylcholinesterase. |

| Methylphenidate | ADHD, Narcolepsy | Norepinephrine-dopamine reuptake inhibitor. |

| Paroxetine | Depression, Anxiety Disorders | Selective serotonin reuptake inhibitor (SSRI). |

Oncology

The piperidine scaffold is increasingly being incorporated into anticancer agents.[17] These derivatives can exert their effects through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt and NF-κB, which are often dysregulated in cancer.[8]

Mechanism of Action: Inhibition of PI3K/Akt and NF-κB Signaling Pathways

The PI3K/Akt and NF-κB signaling pathways are crucial for cell survival, proliferation, and inflammation. In many cancers, these pathways are constitutively active, promoting tumor growth and resistance to therapy. Certain piperidine derivatives have been shown to inhibit these pathways, leading to apoptosis and cell cycle arrest in cancer cells.[8]

Inhibition of PI3K/Akt and NF-κB signaling pathways by piperidine derivatives.

Antiviral Applications

Substituted piperidines have also emerged as promising antiviral agents, particularly against the influenza virus.[14] Some derivatives interfere with the early to middle stages of viral replication.

Structure-Activity Relationship (SAR) of Piperidine-based Influenza Inhibitors:

A study on piperidine-based derivatives as influenza virus inhibitors revealed crucial SAR insights.[18] The ether linkage between a quinoline and the piperidine ring was found to be critical for inhibitory activity.

| Compound | EC₅₀ (µM) against Influenza A | Notes |

| Lead Compound | > 10 | Initial hit from high-throughput screening. |

| Optimized Compound 11e | 0.05 | Excellent inhibitory activity against various influenza strains. |

The optimized compound, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e), demonstrated a high potency and a favorable selectivity index, highlighting the power of iterative medicinal chemistry in refining the activity of a lead scaffold.[18]

Conclusion: The Enduring Legacy and Future of Piperidines in Medicine

The piperidine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of new medicines. Its structural and physicochemical properties have allowed for the creation of drugs that are both potent and selective for a wide array of biological targets. As synthetic methodologies become more sophisticated, allowing for even greater control over the substitution patterns and stereochemistry of the piperidine ring, we can expect to see the continued emergence of novel piperidine-containing therapeutics for a diverse range of human diseases. The exploration of this "privileged scaffold" is far from over, and its future in medicinal chemistry remains bright.

References

-

Schematic drawing of the PI3K/Akt signaling pathway. The... | Download Scientific Diagram - ResearchGate. Available from: [Link].

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. Available from: [Link].

-

NF-κB Signaling Pathway Diagram - SciSpace. Available from: [Link].

-

Aghamohammadsadegh M, Bamoniri A, Mirjalili BBF. Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V) under ultrasonic irradiation at room temperature conditions. RSC Adv. 2023 May 23;13(23):15675-15682. Available from: [Link].

-

Wang G, Chen L, Xian T, Liang Y, Zhang X, Yang Z, Luo M. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Org Biomol Chem. 2014 Oct 28;12(40):8048-60. Available from: [Link].

-

Construction of highly functionalized piperidines by stepwise... - ResearchGate. Available from: [Link].

-

Iridium Catalysis Enables Piperidine Synthesis from Pyridines. BIOENGINEER.ORG. (2025). Available from: [Link].

-

Wang D, et al. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nat Chem. 2022;14(11):1283-1289. Available from: [Link].

-

The NF-kB Signaling Pathway. Creative Diagnostics. Available from: [Link].

-

PI3K-Akt signaling pathway. Cusabio. Available from: [Link].

-

Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central (PMC). Available from: [Link].

-

Schematic representation of the NF-κB signalling pathway. A pathway... - ResearchGate. Available from: [Link].

-

Sreenivasulu R, Ranganath KVS, Raju RR. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. 2015;8:208-212. Available from: [Link].

-

Synthesis of piperidines. Organic Chemistry Portal. Available from: [Link].

-

Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing. Available from: [Link].

-

Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link].

-

Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Available from: [Link].

-

Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. RSC Publishing. Available from: [Link].

-

PI3K-AKT Signaling Pathway. Creative Diagnostics. Available from: [Link].

-

Fentanyl. Wikipedia. Available from: [Link].

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Available from: [Link].

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. Available from: [Link].

-

Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF. ResearchGate. Available from: [Link].

-

Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. (2024). Available from: [Link].

-

Structure of the U.S. FDA-approved drugs that contain chiral piperidine... - ResearchGate. Available from: [Link].

-

Phencyclidine. Wikipedia. Available from: [Link].

- Antipsychotic piperazine and piperadine derivatives.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link].

-

Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom. (2017). Available from: [Link].

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. Available from: [Link].

-

Analogues of Piperidine for Drug Design. Pharmaceutical Business Review. Available from: [Link].

-

Analogues of Piperidine for Drug Design. Pharmaceutical Technology. Available from: [Link].

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. ResearchGate. (2025). Available from: [Link].

-

Structure-activity relationship of piperazine-linked aminopyridine 6. - ResearchGate. Available from: [Link].

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Available from: [Link].

-

Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. PubMed. Available from: [Link].

-

Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available from: [Link].

-

Quantitative structure-activity relationships (QSAR). Available from: [Link].

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 3. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]

- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb( v ) under ultrasonic irradiation at room temperature conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00448A [pubs.rsc.org]

- 10. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Fentanyl - Wikipedia [en.wikipedia.org]

- 14. tandfonline.com [tandfonline.com]

- 15. longdom.org [longdom.org]

- 16. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

The Pharmacology of 1-Benzyl-3,3-dimethylpiperidin-4-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1-benzyl-3,3-dimethylpiperidin-4-amine scaffold represents a privileged structure in medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of pharmacological targets. This technical guide provides an in-depth exploration of this chemical series, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for the creation of these derivatives, with a focus on reductive amination. Furthermore, this guide will elucidate the intricate mechanisms of action and structure-activity relationships (SAR) of these compounds as modulators of opioid receptors, inhibitors of acetylcholinesterase, and blockers of monoamine transporters. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided, alongside illustrative diagrams to clarify complex signaling pathways and experimental workflows. This comprehensive overview aims to empower researchers in the rational design and development of novel therapeutics based on this promising scaffold.

Introduction: The 1-Benzyl-3,3-dimethylpiperidin-4-amine Core

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to present substituents in well-defined three-dimensional orientations.[1] The 1-benzyl-3,3-dimethylpiperidin-4-amine core combines several key features that contribute to its pharmacological promiscuity and potential as a drug discovery platform:

-

The 1-Benzyl Group: This lipophilic moiety can engage in hydrophobic and aromatic interactions within protein binding pockets, significantly influencing ligand affinity and selectivity. Substitutions on the benzyl ring offer a straightforward avenue for modulating these interactions.

-

The 3,3-Dimethyl Substitution: These gem-dimethyl groups introduce conformational rigidity to the piperidine ring. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. Furthermore, these bulky groups can provide steric shielding and influence the orientation of adjacent functionalities.

-

The 4-Amino Group: This functional group serves as a critical anchor for derivatization. Acylation, alkylation, and arylation of the amino group allow for the exploration of a vast chemical space, enabling the fine-tuning of pharmacological activity and selectivity.

The strategic combination of these structural elements has led to the discovery of 1-benzyl-3,3-dimethylpiperidin-4-amine derivatives with potent activities at multiple, seemingly disparate, biological targets. This guide will explore the key pharmacological classes in which this scaffold has shown significant promise.

Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-amine Derivatives

The cornerstone of accessing a diverse library of these derivatives is a robust and flexible synthetic strategy. Reductive amination stands out as a highly efficient and widely applicable method for the construction of the core scaffold and its subsequent derivatization.[2][3]

General Synthetic Workflow

The synthesis typically commences with a suitable piperidone precursor, which is then elaborated to introduce the desired amine functionality and the N-benzyl group.

Figure 1: General workflow for the synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-amine derivatives via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a generalized procedure for the synthesis of a 1-benzyl-3,3-dimethylpiperidin-4-amine derivative from 1-benzyl-3,3-dimethyl-4-piperidone and a primary amine.

Materials:

-

1-Benzyl-3,3-dimethyl-4-piperidone

-

Primary amine (e.g., aniline, benzylamine, or an aliphatic amine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 1-benzyl-3,3-dimethyl-4-piperidone (1.0 eq) in anhydrous DCM or DCE, add the primary amine (1.0-1.2 eq). If the amine is a salt, it may be necessary to add a non-nucleophilic base like triethylamine (1.0 eq) to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive amines or ketones, the addition of a catalytic amount of acetic acid can accelerate imine formation.

-

Reduction: Once imine formation is evident, add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations.[2] Alternatively, sodium cyanoborohydride can be used, often in the presence of a protic solvent like methanol.

-

Reaction Progression: Continue stirring the reaction at room temperature overnight, or until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-benzyl-3,3-dimethylpiperidin-4-amine derivative.

Pharmacological Applications and Mechanisms of Action

The 1-benzyl-3,3-dimethylpiperidin-4-amine scaffold has been successfully employed to develop ligands for a range of pharmacological targets, primarily within the central nervous system.

Opioid Receptor Modulation

Derivatives of this scaffold have emerged as potent and selective modulators of opioid receptors, particularly the mu-opioid receptor (MOR).[4] These compounds hold promise for the development of novel analgesics with potentially improved side-effect profiles compared to traditional opioids.

Mechanism of Action: Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades that ultimately lead to analgesia. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[5] This results in neuronal hyperpolarization and reduced neurotransmitter release, dampening the transmission of pain signals.

Figure 2: Simplified signaling pathway of opioid receptor activation leading to analgesia.

Structure-Activity Relationships (SAR):

-

N-Substituent on the Piperidine: The nature of the substituent on the piperidine nitrogen is critical for opioid receptor affinity and efficacy. While the benzyl group is a common starting point, variations can lead to significant changes in activity.

-

4-Amino Group Derivatization: Acylation or alkylation of the 4-amino group with various aromatic or aliphatic moieties can profoundly impact binding to the opioid receptor. For instance, the introduction of a phenethyl group has been shown to enhance MOR agonism in related piperidine series.[6]

-

Substituents on the Benzyl Ring: Electron-donating or electron-withdrawing groups on the benzyl ring can modulate the electronic properties and steric bulk of the ligand, influencing its interaction with the receptor binding pocket.

| Derivative | Target | Activity (Ki/IC50) | Reference |

| (3R, 4S)-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue | MOR Agonist | Ki = 0.0021 nM | [6] |

| 1,4-diphenethylpiperidine analogue | VMAT2 Inhibitor | High Affinity | [7] |

Table 1: Representative pharmacological data for piperidine derivatives with opioid-related activity.

Acetylcholinesterase Inhibition

A significant number of 1-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8][9] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.

Mechanism of Action: Acetylcholinesterase possesses a catalytic active site (CAS) and a peripheral anionic site (PAS).[8] Piperidine-based inhibitors often interact with the CAS, preventing the hydrolysis of acetylcholine. The positively charged nitrogen of the piperidine ring can form a crucial ionic interaction with an anionic residue in the active site gorge. The benzyl group can engage in π-π stacking interactions with aromatic residues, further anchoring the inhibitor.

Figure 3: Mechanism of acetylcholinesterase inhibition.

Structure-Activity Relationships (SAR):

-

Piperidine Nitrogen: A basic nitrogen atom on the piperidine ring is generally essential for potent AChE inhibition, as it facilitates the key interaction with the anionic site of the enzyme.[10]

-

4-Amino Group Substituent: The substituent at the 4-position can extend into the active site gorge, forming additional interactions. Bulky and aromatic substituents have been shown to enhance inhibitory activity.

-

Benzyl Group: The benzyl moiety often interacts with the peripheral anionic site or other hydrophobic pockets within the enzyme, contributing to overall binding affinity.[11]

| Derivative | Target | Activity (IC50) | Reference |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE Inhibitor | 5.7 nM | [12] |

| Compound 19 (a benzylpiperidine derivative) | AChE Inhibitor | 5.10 µM | [11] |

Table 2: Representative IC50 values for benzylpiperidine derivatives as AChE inhibitors.

Monoamine Transporter Inhibition

Derivatives of the 1-benzylpiperidine scaffold have also been explored as inhibitors of monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[13][14] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, and their inhibition can lead to antidepressant and anxiolytic effects.

Mechanism of Action: Monoamine transporters are membrane proteins that bind and transport their respective neurotransmitters back into the presynaptic neuron. Inhibitors of these transporters, such as the 1-benzyl-3,3-dimethylpiperidin-4-amine derivatives, act by competitively binding to the transporter, thereby blocking the reuptake of the neurotransmitter and increasing its concentration in the synapse.[13] This enhanced neurotransmitter signaling is believed to be the basis for their therapeutic effects.

Figure 4: Mechanism of monoamine transporter inhibition.

Structure-Activity Relationships (SAR):

-

4-Benzylpiperidine Moiety: This core structure often fits into the central binding site of the monoamine transporters, engaging in hydrophobic interactions with key residues.[13]

-

Linker and Aromatic Substituents: The nature and length of the linker between the 4-amino group and other aromatic moieties, as well as the substitution patterns on these rings, are crucial for determining selectivity towards SERT, NET, and DAT.[13]

| Derivative | Target | Activity (Binding Affinity) | Reference |

| 4-benzylpiperidine carboxamide (8k) | SERT, NET, DAT | Binds to all three | [13] |

| 2β-carbomethoxy-3β-(4'-p-substituted phenyl)-piperidine analogs | SERT | Varied affinity and selectivity | [14] |

Table 3: Examples of benzylpiperidine derivatives with monoamine transporter activity.

In Vitro Pharmacological Evaluation

The characterization of novel 1-benzyl-3,3-dimethylpiperidin-4-amine derivatives requires a battery of in vitro assays to determine their potency, selectivity, and mechanism of action at their respective targets.

Opioid Receptor Binding and Functional Assays

-

Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of the test compounds for different opioid receptor subtypes (μ, δ, κ). They involve competing a radiolabeled ligand with the test compound for binding to membranes prepared from cells expressing the receptor of interest.

-

[³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G-proteins upon agonist binding to the receptor. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is quantified as a measure of receptor activation.

-

cAMP Accumulation Assays: Since opioid receptors are coupled to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This can be measured using various commercially available kits.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Principle: Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Protocol Outline:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add AChE solution, DTNB solution, and the test compound or buffer (for control).

-

Initiate the reaction by adding the acetylthiocholine substrate.

-

Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Monoamine Transporter Inhibition Assays

-

Radioligand Binding Assays: Similar to the opioid receptor binding assays, these are used to determine the affinity of the compounds for SERT, NET, and DAT using specific radioligands.

-

Synaptosomal Uptake Assays: This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine (e.g., [³H]serotonin) into synaptosomes prepared from specific brain regions.

Conclusion and Future Directions

The 1-benzyl-3,3-dimethylpiperidin-4-amine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of key neurological targets. The synthetic accessibility of this core, primarily through reductive amination, allows for the systematic exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

-

Multi-Target Ligand Design: Given the polypharmacology exhibited by this scaffold, there is a significant opportunity to design multi-target ligands that could address complex diseases like neurodegenerative disorders with comorbid depression.

-

Elucidation of Stereochemical Effects: A thorough investigation into the influence of stereochemistry at the C4 position of the piperidine ring is warranted, as it is likely to have a profound impact on target engagement and selectivity.

-

In Vivo Evaluation: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, pharmacokinetic profiles, and potential for off-target effects.

References

- Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics.

-

Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PMC. [Link]

- Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide. Benchchem.

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis. ChemicalBook.

-

1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. PubMed Central. [Link]

- Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention.

-

Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC. [Link]